molecular formula C₁₅H₁₂D₄BrN₅O₆ B1140495 Brimonidine-d4 D-Tartrate CAS No. 1316758-27-6

Brimonidine-d4 D-Tartrate

Cat. No. B1140495
CAS RN: 1316758-27-6
M. Wt: 446.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brimonidine-d4 D-Tartrate is a highly selective and potent agonist of the alpha-2 adrenergic receptor. It is a synthetic compound derived from the natural product, brimonidine tartrate, and is used in scientific research applications. This compound has been shown to possess a variety of biochemical and physiological effects, and is being studied for its potential use in a range of laboratory experiments.

Scientific Research Applications

  • Brimonidine tartrate (BRT) is used for treating glaucoma, with research focusing on improving its ocular delivery. Proniosomal gel-derived niosomes have been developed to enhance ocular bioavailability and residence time, addressing the issues of physical instability, aggregation, and loss of the entrapped drug in traditional niosomes (Eldeeb, Salah, & Ghorab, 2019).

  • A study on the dose response of brimonidine found it effective in reducing intraocular pressure (IOP) in patients with ocular hypertension or glaucoma. Three concentrations of brimonidine significantly reduced IOP compared to placebo (Derick et al., 1997).

  • Research on brimonidine tartrate nanoemulsion aimed to enhance permeability and faster onset of action. The nanoemulsion showed promising results in terms of droplet size, zeta potential, and drug release profile, suggesting potential applications for chronic ocular diseases (Rimple & Newton, 2018).

  • The effectiveness of brimonidine tartrate in lowering intraocular pressure for short- and long-term use has been recognized. However, it's associated with local allergies and contraindications in certain groups due to central nervous system depression risks (Oh, Chen, Vajaranant, & Dikopf, 2018).

  • A study on cubosomes for brimonidine tartrate aimed to improve its ocular bioavailability and prolong its effect in treating glaucoma. The optimized cubosomal formulation demonstrated a sustained release pattern and enhanced corneal permeability (Eldeeb, Salah, & Ghorab, 2019).

Safety and Hazards

When handling Brimonidine-d4 D-Tartrate, one should avoid breathing mist, gas, or vapours and avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn .

Biochemical Analysis

Biochemical Properties

Brimonidine-d4 D-Tartrate interacts with α2 adrenergic receptors, which are a type of G protein-coupled receptor . The activation of these receptors inhibits the activity of adenylate cyclase, reducing cAMP and hence aqueous humor production by the ciliary body .

Cellular Effects

This compound has been shown to have cytoprotective and neuroprotective properties . It has been observed in studies of cultured cells and in animal models of optic nerve and retinal damage . In a study on myopia treatment, it was found that treatment with brimonidine inhibited the development of form-deprivation myopia (FDM), significantly decreasing myopic refraction, excessive axial length, and elevation of intraocular pressure .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to α2 adrenergic receptors. This binding inhibits the activity of adenylate cyclase, leading to a reduction in cAMP . This, in turn, reduces aqueous humor production by the ciliary body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in a study on myopia, the inhibitory effects on the development of form-deprivation myopia (FDM) were observed over a period of 21 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study on myopia, different concentrations of brimonidine were tested, and it was found that certain dosages inhibited the development of FDM . In another study, it was found that a single intravitreal injection of this compound provided remarkable retinal ganglion cells protection .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not fully detailed in the available literature. It is known that the compound interacts with α2 adrenergic receptors, which are involved in various cellular signaling pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully detailed in the available literature. It is known that the compound is a highly selective α2 adrenergic receptor agonist, suggesting that it may interact with these receptors in various tissues .

Subcellular Localization

The subcellular localization of this compound is not fully detailed in the available literature. Given its role as an α2 adrenergic receptor agonist, it is likely that it interacts with these receptors at the cell membrane .

properties

IUPAC Name

5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i5D2,6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHBYNSSDLTCRG-IQSCRJKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H].[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.